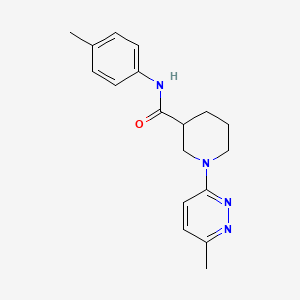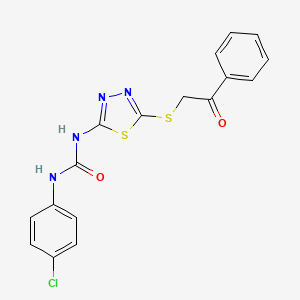
1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a chemical compound that belongs to the class of thiadiazole derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology.
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed various synthetic routes to create derivatives of thiadiazolyl urea compounds, demonstrating their chemical versatility and potential for generating a wide range of biologically active molecules. For example, novel derivatives have been synthesized through reactions involving acylazides and amino thiadiazole, with their structures confirmed by spectroscopic methods (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). Similarly, the crystal structure of a related compound was determined, shedding light on its potential interaction with biological targets (Zou Xia, 2011).
Biological Activities
The biological activities of thiadiazolyl urea derivatives span across different domains, including antitumor, antiproliferative, and fungicidal effects. Certain compounds have shown promising antitumor activities through mechanisms such as inhibiting tumor metastasis and inducing apoptosis in cancer cells (Mahsa Toolabi et al., 2022). Others have demonstrated fungicidal activity against various pathogens, suggesting their potential use in agriculture (Tan Xiao-hong, 2006).
Antioxidant and Anticholinesterase Activities
Coumarylthiazole derivatives containing urea/thiourea groups have been synthesized and evaluated for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, showing potential for the treatment of neurodegenerative diseases (B. Z. Kurt et al., 2015). Additionally, these compounds have been assessed for their antioxidant capacities, revealing their potential as potent antioxidant agents.
Nematocidal Activity
Research into novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety has uncovered significant nematocidal activity against certain pests, highlighting the agricultural applications of these compounds (Dan Liu et al., 2022).
Germination and Seedling Physiological Activity
The effects of thiadiazolyl urea compounds on the germination and physiological activity of plants like soybean have been studied, indicating their potential role as plant growth regulators (Wang Zi-yun, 2011).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2S2/c18-12-6-8-13(9-7-12)19-15(24)20-16-21-22-17(26-16)25-10-14(23)11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGPYWRIRZVLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


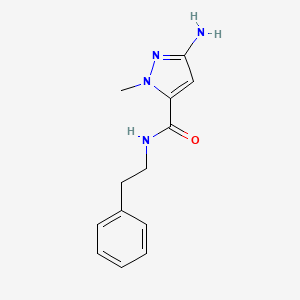
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2815759.png)
![[2-(Aminomethyl)-3-chloropropyl] acetate;hydrochloride](/img/structure/B2815761.png)
![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815762.png)
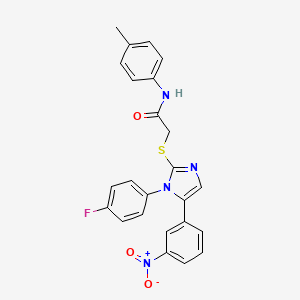

![4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2815766.png)
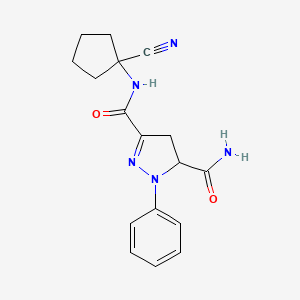
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815768.png)
![1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2815770.png)

![tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2815774.png)
